

A Technical Guide to the Spectroscopic Properties of Nitrosomethane (CH₃NO)

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Compound of Interest

Compound Name: Nitrosomethane

Cat. No.: B1211736

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Introduction

Nitrosomethane (CH₃NO) is the simplest of the C-nitroso compounds, a class of molecules characterized by a nitroso group (-N=O) bonded to a carbon atom. It is a highly reactive and metastable transient species, often studied as an intermediate in various chemical and atmospheric reactions.^[1] Due to its instability, spectroscopic analysis of monomeric **nitrosomethane** requires specialized techniques, typically involving its in-situ generation. This guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic properties of **nitrosomethane**, summarizing key data, outlining experimental methodologies, and illustrating relevant processes.

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of **nitrosomethane** is dominated by a weak absorption in the visible region, which is characteristic of the nitroso functional group.

Theoretical Background

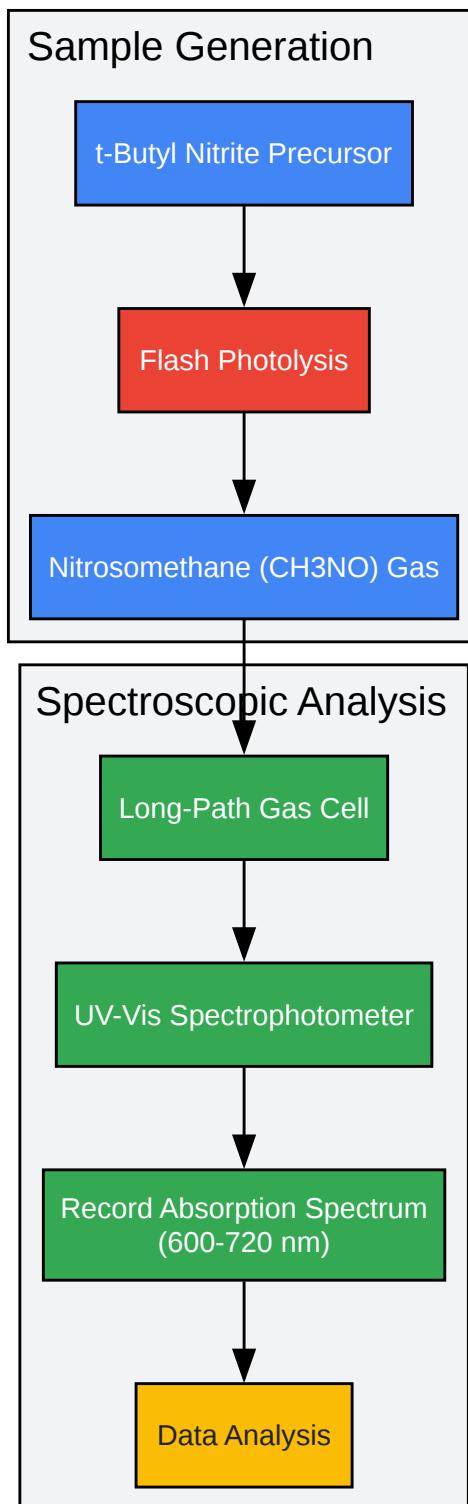
The color of nitroso compounds is attributed to a low-energy electronic transition involving the non-bonding electrons on the nitrogen atom. The most prominent feature in the visible spectrum of **nitrosomethane** is the S₁ ← S₀ transition, which corresponds to the excitation of a non-bonding electron from the nitrogen atom (n) to an anti-bonding π* orbital of the N=O group.

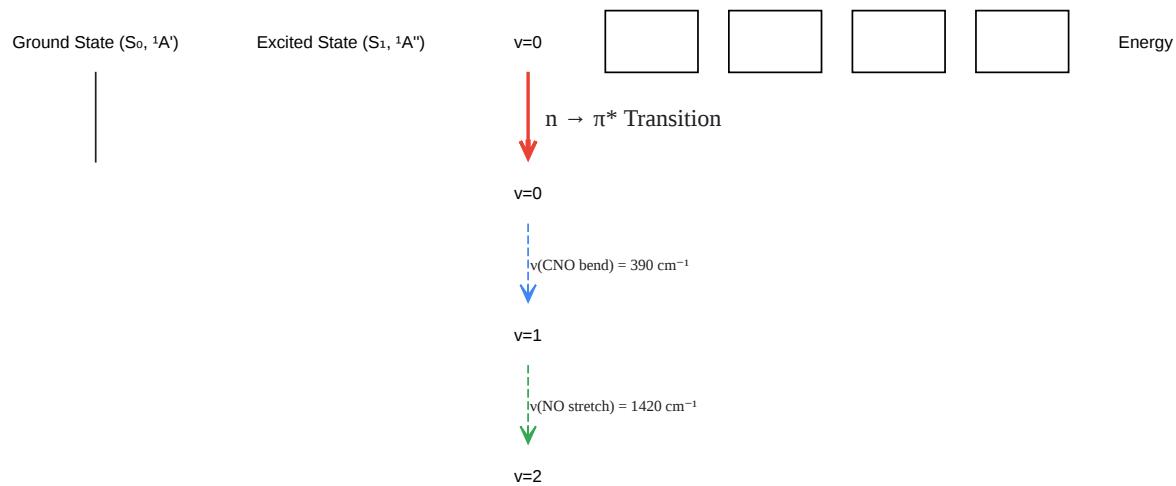
$(n \rightarrow \pi^*)$.^{[2][3]} This transition is relatively weak as it is electronically forbidden. The spectrum exhibits a distinct vibrational structure, providing insight into the geometry of the molecule in its excited state.^[1]

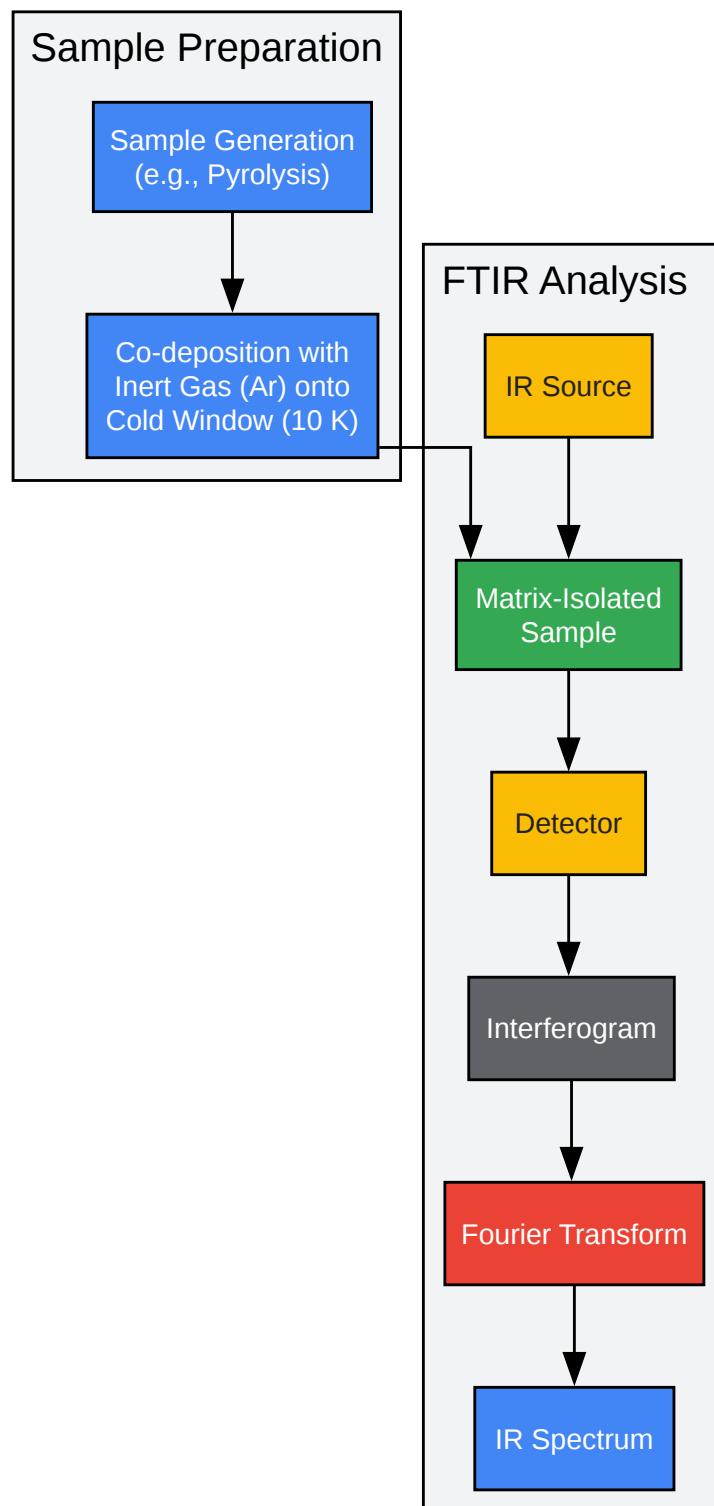
Experimental Protocol: Gas-Phase UV-Vis Spectroscopy

Given that **nitrosomethane** is a metastable molecule, its UV-Vis spectrum is typically obtained in the gas phase immediately following its generation.^{[1][4]}

- **Generation of Nitrosomethane:** Gaseous **nitrosomethane** is produced by the flash photolysis of a precursor, most commonly t-butyl nitrite ((CH₃)₃CONO).^{[1][4]} The high-energy flash breaks the precursor molecule, yielding **nitrosomethane** and other products.
- **Instrumentation:** A long-path gas cell is required to achieve a sufficient optical path length for the weakly absorbing gas. Path lengths of 2 to 8 meters have been used.^[1] A dual-beam UV-Vis spectrophotometer is used to scan the desired wavelength range (typically 600-720 nm).^[5]
- **Baseline Correction:** Before photolysis, a baseline spectrum of the precursor gas or the evacuated cell is recorded to correct for any background absorbance.
- **Spectral Acquisition:** Immediately following flash photolysis, the absorption spectrum of the transient **nitrosomethane** is recorded. The timing is critical to capture the spectrum before the molecule decomposes or dimerizes.^[3]
- **Data Analysis:** The resulting spectrum is analyzed to identify the wavelength of maximum absorbance (λ_{max}) and the vibrational fine structure. The band origin corresponds to the energy difference between the lowest vibrational levels of the ground and excited electronic states.^[3]







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